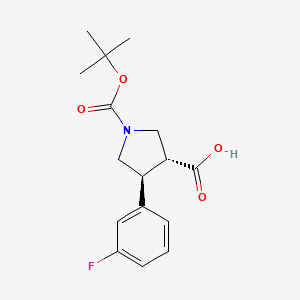
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20FNO4 and its molecular weight is 309.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-(+/-)-trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl group, makes it an interesting subject for research in medicinal chemistry and biological activity. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20FNO4
- CAS Number : 301226-53-9
- Structural Characteristics : The compound contains a pyrrolidine ring, a carboxylic acid functional group, and a fluorinated phenyl substituent. These features contribute to its biological activity and reactivity in chemical synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity.
- Protein-Ligand Binding : The fluorophenyl group enhances lipophilicity and may facilitate binding to protein targets involved in various biological pathways.
- Reactivity in Synthesis : The Boc protecting group allows for selective reactions without affecting the carboxylic acid functionality, making it useful in multi-step organic syntheses.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Antiviral Properties : Compounds similar in structure have been investigated for their potential as antiviral agents, particularly against hepatitis C virus (HCV).
- Neuroprotective Effects : Some pyrrolidine derivatives are being studied for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on various pyrrolidine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was proposed to involve the activation of caspase pathways leading to apoptosis.
Case Study 2: Antiviral Research
In a clinical trial assessing the efficacy of similar compounds against HCV, it was found that certain pyrrolidine derivatives could inhibit viral replication in vitro. This suggests potential for further investigation into this compound as an antiviral agent.
Propiedades
IUPAC Name |
(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNFNVJYJQLRA-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660814 |
Source


|
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-53-9 |
Source


|
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














